molecular formula C16H18N4O2S2 B11006876 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Cat. No.: B11006876
M. Wt: 362.5 g/mol
InChI Key: KHSFPPWESQJJKU-UHFFFAOYSA-N
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Description

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is notable for its unique structural features, which include a thiadiazole ring and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the thiadiazole ring. This can be achieved by reacting tert-butyl hydrazine with carbon disulfide under basic conditions to form the intermediate thiadiazole compound.

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized separately, often starting from 2-aminothiophenol and reacting it with a suitable carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the thiadiazole and benzothiazole intermediates. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole and benzothiazole moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can be compared with other thiadiazole and benzothiazole derivatives:

The uniqueness of this compound lies in its specific combination of thiadiazole and benzothiazole rings, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H18N4O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C16H18N4O2S2/c1-16(2,3)14-18-19-15(23-14)17-12(21)8-9-20-13(22)10-6-4-5-7-11(10)24-20/h4-7H,8-9H2,1-3H3,(H,17,19,21)

InChI Key

KHSFPPWESQJJKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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